An In-depth Technical Guide to 2-Phenylpyridine-4-carboxaldehyde (CAS: 1214381-00-6)
An In-depth Technical Guide to 2-Phenylpyridine-4-carboxaldehyde (CAS: 1214381-00-6)
This guide provides a comprehensive technical overview of 2-Phenylpyridine-4-carboxaldehyde, a versatile heterocyclic building block. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the compound's synthesis, key chemical attributes, reactivity, and its burgeoning applications in drug discovery and organic electronics. We will explore the causal relationships behind synthetic strategies and the functional implications of its unique molecular architecture.
Introduction: The Strategic Value of the 2-Phenylpyridine Scaffold
The 2-phenylpyridine motif is a privileged structure in modern chemistry. Its rigid, planar geometry and specific electronic properties make it a cornerstone for the development of highly efficient phosphorescent emitters in organic light-emitting diodes (OLEDs) through the formation of cyclometalated iridium(III) complexes.[1] Beyond materials science, this scaffold is increasingly recognized in medicinal chemistry and agrochemistry for its role in conferring desirable biological activities, including insecticidal properties.[2]
The introduction of a carboxaldehyde group at the 4-position of the pyridine ring transforms the simple 2-phenylpyridine core into a highly versatile synthetic intermediate. The aldehyde functionality serves as a crucial chemical handle for a wide array of subsequent chemical transformations, enabling the construction of more complex and functionally diverse molecules. This guide will provide the necessary technical details to synthesize, characterize, and strategically employ 2-Phenylpyridine-4-carboxaldehyde in advanced research and development programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. Below is a summary of the key data for 2-Phenylpyridine-4-carboxaldehyde.
| Property | Value | Source |
| CAS Number | 1214381-00-6 | [3] |
| Molecular Formula | C₁₂H₉NO | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Predicted: Off-white to yellow solid | Analogous Compounds |
Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ 10.0-10.1 (s, 1H, -CHO), δ 8.8-8.9 (d, 1H, Py-H6), δ 7.5-8.2 (m, 7H, Ar-H) | The aldehyde proton will be significantly downfield. The pyridine protons will be in the aromatic region, with the proton adjacent to the nitrogen being the most deshielded. Phenyl protons will appear as a multiplet. |
| ¹³C NMR | δ 190-195 (C=O), δ 120-160 (Ar-C) | The aldehyde carbonyl carbon is highly characteristic and appears significantly downfield. Aromatic carbons will be in the typical 120-160 ppm range. |
| IR (cm⁻¹) | ~1700-1710 (C=O stretch), ~1580-1600 (C=C/C=N stretch), ~3030-3100 (Ar C-H stretch) | A strong, sharp peak for the aldehyde carbonyl stretch is expected. Aromatic ring stretches will also be prominent. |
| Mass Spec (EI) | M⁺ at m/z = 183.07 | The molecular ion peak corresponding to the exact mass is expected. |
Synthesis of 2-Phenylpyridine-4-carboxaldehyde: A Strategic Approach
Several synthetic routes can be envisioned for the preparation of 2-Phenylpyridine-4-carboxaldehyde. Based on the principles of modern synthetic organic chemistry and analogous preparations found in the literature, we will detail the most plausible and robust methods.
Primary Recommended Route: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most efficient and versatile method for constructing the C-C bond between the phenyl and pyridine rings.[4][5] This approach offers high yields, excellent functional group tolerance, and generally mild reaction conditions.
The logical disconnection for this synthesis involves phenylboronic acid and a suitable 4-formyl-2-halopyridine. To avoid potential side reactions with the aldehyde, it is often prudent to protect it as an acetal during the coupling step.
Caption: Proposed Suzuki-Miyaura synthesis workflow for 2-Phenylpyridine-4-carboxaldehyde.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine (Acetal Protection)
-
To a solution of 2-chloro-4-pyridinecarboxaldehyde (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate, which can often be used without further purification.
Causality: The aldehyde is protected as a cyclic acetal to prevent its participation in side reactions under the basic and reductive conditions of the subsequent Suzuki coupling. The Dean-Stark trap is crucial for driving the equilibrium towards product formation by removing water.
Step 2: Synthesis of 2-Phenyl-4-(1,3-dioxolan-2-yl)pyridine (Suzuki-Miyaura Coupling)
-
To a degassed mixture of toluene and water (e.g., 4:1 v/v), add 2-chloro-4-(1,3-dioxolan-2-yl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Sbubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously until TLC analysis indicates complete consumption of the starting halide.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Causality: The palladium(0) catalyst is the heart of the reaction, undergoing oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The base is essential for the transmetalation step. Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
Step 3: Synthesis of 2-Phenylpyridine-4-carboxaldehyde (Deprotection)
-
Dissolve the purified 2-phenyl-4-(1,3-dioxolan-2-yl)pyridine in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Stir the solution at room temperature, monitoring the hydrolysis by TLC.
-
Once complete, neutralize the reaction mixture carefully with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Causality: The acidic conditions catalyze the hydrolysis of the acetal, regenerating the aldehyde functionality.
Alternative Synthetic Routes
-
Oxidation of (2-phenylpyridin-4-yl)methanol: This is a viable alternative if the corresponding alcohol is readily available. The alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions.[6] The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.
-
Direct Formylation of 2-Phenylpyridine: Recent advances in C-H activation chemistry have made the direct formylation of aromatic systems more feasible.[6] A Vilsmeier-Haack type reaction, for instance, could potentially install the formyl group directly onto the 4-position of the pyridine ring, offering an atom-economical route.[7] However, regioselectivity can be a challenge in such reactions.
Reactivity and Synthetic Utility
The primary value of 2-Phenylpyridine-4-carboxaldehyde lies in the reactivity of its aldehyde group. This functionality allows for a diverse range of chemical transformations, making it a key intermediate for building molecular complexity.
Caption: Key chemical transformations of the aldehyde group in 2-Phenylpyridine-4-carboxaldehyde.
-
Schiff Base Formation and Reductive Amination: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be subsequently reduced to form stable secondary amines. This is a cornerstone of medicinal chemistry for library synthesis.
-
Condensation Reactions: As demonstrated with related pyridine aldehydes, it can react with species like thiosemicarbazide to form thiosemicarbazones. These derivatives are well-known for their metal-chelating properties and a wide range of biological activities, including potential antitumor applications.[8][9]
-
Wittig and Related Olefination Reactions: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, providing access to stilbene-like structures which are of interest in materials science.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing entry into a different set of functionalized 2-phenylpyridine derivatives.
Applications and Future Outlook
The strategic combination of the 2-phenylpyridine core and a reactive aldehyde group positions this molecule as a valuable building block in several high-value research areas:
-
Medicinal Chemistry: As a versatile intermediate, it can be used to generate libraries of complex molecules for screening against various biological targets. The 2-phenylpyridine scaffold itself is present in a number of biologically active compounds, and the ability to easily elaborate the 4-position is highly advantageous.
-
Materials Science: In the field of organic electronics, this molecule can serve as a precursor for novel ligands for OLEDs. Modification at the 4-position can be used to tune the electronic properties, solubility, and solid-state packing of the final metal complexes, directly impacting device performance.
-
Agrochemicals: Given that 2-phenylpyridine derivatives have shown potent insecticidal activity, this aldehyde can be used to synthesize new analogues with potentially improved efficacy and safety profiles.[2]
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Wikipedia. 2-Phenylpyridine. [Link]
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MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
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Journal of Applied Organometallic Chemistry. Simple, Highly Efficient Synthesis 2-Amino-4-phenyl-4,5,6,7-tetrahydropyrano[3,2-c]carbazole-3-carbonitrile Derivatives Using Silica Supported Dodeca-Tungstophosphoric Acid DTP/SiO2. [Link]
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ResearchGate. A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF. [Link]
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Semantic Scholar. facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]
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ACS Publications. Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy | Organic Letters. [Link]
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PubChem - NIH. 2-Phenylpyridine | C11H9N | CID 13887. [Link]
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Wikipedia. Pyridine-4-carbaldehyde. [Link]
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NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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PubMed. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]
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CCS Chemistry - Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]
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ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism | Organometallics*. [Link]
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AccelaChemBio. 1214381-00-6,2-Phenylisonicotinaldehyde. [Link]
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